N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Overview
Description
N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide: is a complex organic compound that features a benzimidazole ring fused with a cyanoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Coupling with 3-chlorophenyl group: The final step involves coupling the benzimidazole derivative with a 3-chlorophenyl acetamide under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Catalysts: The use of catalysts such as palladium or copper can enhance the efficiency of the coupling reactions.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation products: Oxidized derivatives of the benzimidazole ring.
Reduction products: Reduced forms of the cyano group or the benzimidazole ring.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural similarity to known antimicrobial agents, it may exhibit antibacterial or antifungal properties.
Drug Development: The compound can serve as a lead molecule in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Polymer Synthesis: It can be used as a monomer or a cross-linking agent in the synthesis of high-performance polymers.
Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds such as benzimidazole, 2-aminobenzimidazole, and 2-methylbenzimidazole share structural similarities.
Cyanoacetamide derivatives: Compounds like cyanoacetamide and its substituted derivatives.
Uniqueness
Structural Features: The combination of a benzimidazole ring with a cyanoacetamide moiety and a 3-chlorophenyl group is unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c17-10-4-3-5-11(8-10)19-16(22)12(9-18)15-20-13-6-1-2-7-14(13)21-15/h1-8,20-21H,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLUCPGERIOLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)NC3=CC(=CC=C3)Cl)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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